molecular formula C17H18INO2 B11027084 8'-Iodo-6'-methyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione

8'-Iodo-6'-methyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione

Cat. No.: B11027084
M. Wt: 395.23 g/mol
InChI Key: XLMNWMQXNCFXBC-UHFFFAOYSA-N
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Description

    8’-Iodo-6’-methyl-5’,6’-dihydrospiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione: is a complex heterocyclic compound with an intriguing structure.

  • It contains a spirocyclic system, which means that two rings share a single common atom (the spiro center).
  • The compound’s name provides information about its substituents: an iodo group at the 8’ position, a methyl group at the 6’ position, and a dihydrospiroquinoline core.
  • The fused cyclohexane and pyrroloquinoline rings contribute to its unique spatial arrangement.
  • Preparation Methods

  • Chemical Reactions Analysis

      8’-Iodo-6’-methyl-5’,6’-dihydrospiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione: may undergo various reactions:

  • Scientific Research Applications

    • This compound’s biological activity makes it interesting:
    • Applications include:
      • Chemistry: As a building block for more complex molecules.
      • Biology: Investigating its effects on cellular processes.
      • Medicine: Assessing its therapeutic potential.
      • Industry: Developing novel materials or pharmaceuticals.
  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • Molecular targets and pathways involved are yet to be fully elucidated.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C17H18INO2

    Molecular Weight

    395.23 g/mol

    IUPAC Name

    6-iodo-9-methylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-11,1'-cyclohexane]-2,3-dione

    InChI

    InChI=1S/C17H18INO2/c1-10-9-17(5-3-2-4-6-17)19-14-12(10)7-11(18)8-13(14)15(20)16(19)21/h7-8,10H,2-6,9H2,1H3

    InChI Key

    XLMNWMQXNCFXBC-UHFFFAOYSA-N

    Canonical SMILES

    CC1CC2(CCCCC2)N3C4=C1C=C(C=C4C(=O)C3=O)I

    Origin of Product

    United States

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